molecular formula C15H18N2O B084979 4-Piperidin-1-ylmethyl-1H-quinolin-2-one CAS No. 13629-28-2

4-Piperidin-1-ylmethyl-1H-quinolin-2-one

Cat. No.: B084979
CAS No.: 13629-28-2
M. Wt: 242.32 g/mol
InChI Key: GECKEQUEMQXTCF-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylmethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a quinolinone structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one typically involves the reaction of quinolin-2-one with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Piperidin-1-ylmethyl-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring and quinolinone structure enable the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
  • 4-Piperidin-1-ylmethyl-1H-quinolin-3-one
  • 4-Piperidin-1-ylmethyl-1H-quinolin-4-one

Comparison: While these compounds share a similar core structure, the position of the piperidine ring and other substituents can significantly influence their chemical and biological properties. This compound is unique due to its specific binding affinity and reactivity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKEQUEMQXTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357703
Record name 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13629-28-2
Record name 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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